Trimexiline

Description

Trimexiline (chemical name: 三甲昔林) is a peripheral vasodilator classified under circulatory system drugs. It is primarily used to improve blood flow in conditions involving peripheral vascular disorders, such as chronic venous insufficiency or Raynaud’s phenomenon . This compound’s pharmacological profile suggests it shares therapeutic goals with other agents in its class, though specific pharmacokinetic data (e.g., bioavailability, half-life) and molecular structure remain undocumented in the provided evidence .

Properties

CAS No. |

58757-61-2 |

|---|---|

Molecular Formula |

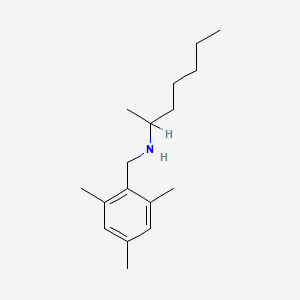

C17H29N |

Molecular Weight |

247.4 g/mol |

IUPAC Name |

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine |

InChI |

InChI=1S/C17H29N/c1-6-7-8-9-16(5)18-12-17-14(3)10-13(2)11-15(17)4/h10-11,16,18H,6-9,12H2,1-5H3 |

InChI Key |

ZLVOFPSPMOLPJY-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)NCC1=C(C=C(C=C1C)C)C |

Canonical SMILES |

CCCCCC(C)NCC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trimexiline involves several steps. One common method includes the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound is optimized to enhance yield and reduce costs. The process involves the simultaneous esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction using sodium borohydride. The final step involves the addition of protonic acid to reduce the feed amount of 3,4,5-trimethoxybenzoic acid, thereby lowering the reaction cost .

Chemical Reactions Analysis

Types of Reactions: Trimexiline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces alcohols or amines.

Scientific Research Applications

Trimexiline has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Trimexiline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular energy metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Class and Mechanism

Trimexiline belongs to the peripheral vasodilator category, which includes compounds like pentoxifylline , cilostazol , and nifedipine . These agents differ in their mechanisms:

- Pentoxifylline : Improves microcirculation via rheological effects (e.g., reducing blood viscosity) rather than direct vasodilation.

- Cilostazol : A phosphodiesterase III inhibitor that increases cyclic AMP, promoting vasodilation and antiplatelet effects.

- Nifedipine : A calcium channel blocker that inhibits calcium influx into vascular smooth muscle cells.

This compound’s lack of detailed mechanistic data limits direct comparisons, but its classification implies a focus on peripheral vascular beds without systemic hypotensive effects common to calcium channel blockers .

Structural Similarities

Regulatory guidelines emphasize documenting structural similarities to known compounds to assess safety and efficacy . However, these structural hypotheses remain unverified due to insufficient data .

Regulatory and Documentation Standards

Biosimilar and chemical drug guidelines require explicit comparisons in indications, pharmacokinetics, and clinical outcomes . For this compound, this would entail:

- Bioequivalence studies : Comparing absorption, distribution, and elimination with reference vasodilators.

- Clinical endpoint trials: Demonstrating non-inferiority in outcomes like ulcer healing rates or pain reduction.

Data Table: Comparative Overview of Peripheral Vasodilators

Biological Activity

Trimexiline, a compound of interest in pharmacological research, has been investigated for its various biological activities, particularly its cytotoxic effects against cancer cells and its potential antimicrobial properties. This article synthesizes findings from recent studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is chemically classified as a derivative of triazinone, which has shown promise in various therapeutic applications. Its structure allows it to interact with biological targets effectively, leading to significant cytotoxicity against specific cancer cell lines.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines. The synthesized compounds, including this compound derivatives, were screened for their ability to inhibit cell proliferation:

- IC50 Values : The most potent derivatives showed IC50 values ranging from 1.38 to 3.21 μM , indicating strong cytotoxic effects compared to the reference compound podophyllotoxin .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in significant G2/M phase arrest in HepG2 cells. Specifically, the percentage of cells in the G2/M phase increased from 13.28% in controls to 30.83% after treatment .

- Apoptotic Mechanisms : Further investigations indicated that this compound triggers apoptosis through the intrinsic pathway by modulating key proteins involved in apoptosis:

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Studies indicate its effectiveness against various pathogens:

- Activity Against Resistant Strains : It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , suggesting potential use as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Microtubule Inhibition : The compound's interaction with tubulin was confirmed through molecular docking studies, where it formed multiple hydrogen bonds with key amino acids, thereby inhibiting tubulin polymerization and disrupting mitotic spindle formation .

- Enzymatic Interactions : For its antimicrobial properties, this compound likely interacts with bacterial enzymes, disrupting essential metabolic processes, although the exact molecular targets are still under investigation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

| Study | Findings | Cell Line/Pathogen |

|---|---|---|

| Study 1 | IC50 values between 1.38 - 3.21 μM; G2/M arrest | HepG2 |

| Study 2 | Effective against MRSA and Mycobacterium tuberculosis | Bacterial strains |

| Study 3 | Induces apoptosis via p53 and Bax modulation | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.